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CAS No.: 485320-16-9
Cat. No.: B1346205
Get Quote
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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
8-Chloro-2-methyl-1-octene. Designed for researchers, scientists, and professionals in drug
development and chemical synthesis, this document offers a detailed interpretation of the
infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The
insights provided herein are grounded in established principles of spectroscopic analysis of
halogenated organic compounds.

Due to the limited availability of publicly accessible, experimentally-derived spectra for 8-
Chloro-2-methyl-1-octene, this guide presents a predictive analysis based on the known
spectroscopic characteristics of the closely related compound, 2-methyl-1-octene, and the well-
documented effects of a terminal chloro-substituent on an alkyl chain. This approach allows for
a robust and scientifically sound interpretation of the expected spectral features of the target
molecule.

Molecular Structure and Key Features

8-Chloro-2-methyl-1-octene is a halogenated alkene with the molecular formula CoH17Cl and
a molecular weight of 160.68 g/mol .[1] Its structure features a terminal double bond between
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C1 and C2, a methyl group at the C2 position, and a chlorine atom at the C8 position. These
structural elements give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular graph of 8-Chloro-2-methyl-1-octene.

Infrared (IR) Spectroscopy

The infrared spectrum of 8-Chloro-2-methyl-1-octene is predicted to exhibit characteristic
absorption bands corresponding to its alkene and alkyl halide functionalities. The presence of
the C-Cl bond introduces a specific vibrational mode in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for acquiring the IR spectrum of a liquid sample like 8-Chloro-2-methyl-1-
octene would involve using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of
the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The
spectrum is then recorded over the range of 4000-400 cm—1,

Predicted IR Data Summary

Wavenumber (cm~?) Intensity Assignment

~3075 Medium =C-H stretch (vinylic)[2]
~2960-2850 Strong C-H stretch (alkyl)[2]
~1650 Medium C=C stretch[2]

~890 Strong =CH: out-of-plane bend[2]
~725-550 Medium-Strong C-Cl stretch[3][4]

Interpretation of the IR Spectrum

The presence of the terminal alkene is confirmed by the =C-H stretching vibration around 3075
cm~! and the C=C stretching absorption near 1650 cm~1.[2] A strong band at approximately

890 cm~1 is indicative of the out-of-plane bending of the =CH2 group.[2] The aliphatic nature of
the molecule is evident from the strong C-H stretching bands between 2960 and 2850 cm~1.[2]
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The key feature distinguishing this spectrum from that of 2-methyl-1-octene is the absorption
arising from the C-Cl stretching vibration. This is expected to appear in the 725-550 cm~1
region of the fingerprint region.[3][4] The exact position of this band can be influenced by the
conformation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

'H NMR Spectroscopy

Experimental Protocol: Acquiring the *H NMR Spectrum

A solution of 8-Chloro-2-methyl-1-octene would be prepared in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm). The spectrum would be acquired on a high-field NMR spectrometer (e.qg.,
400 MHz or higher) to ensure good signal dispersion.

Predicted *H NMR Data Summary

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.7 Multiplet 2H =CHz2 (vinylic protons)
~3.5 Triplet 2H -CHz-Cl
~2.0 Triplet 2H -CH2- (allylic)
~1.7 Singlet 3H -CHs (vinylic)
~1.3-1.6 Multiplet 8H -(CHz)a-

Interpretation of the tH NMR Spectrum

The two vinylic protons of the terminal double bond are expected to appear as a multiplet
around 4.7 ppm. The methyl group attached to the double bond is predicted to be a singlet at
approximately 1.7 ppm. The allylic protons on C3 will likely be a triplet around 2.0 ppm.
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The most downfield signal in the aliphatic region is anticipated to be from the methylene
protons attached to the chlorine atom (-CHz-Cl) at approximately 3.5 ppm.[5][6] This significant
downfield shift is due to the deshielding effect of the electronegative chlorine atom. The
remaining methylene groups of the alkyl chain are expected to resonate as a complex multiplet
between 1.3 and 1.6 ppm.

3C NMR Spectroscopy
Experimental Protocol: Acquiring the 33C NMR Spectrum

The 3C NMR spectrum would be acquired using the same sample prepared for tH NMR
analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a
single peak for each unique carbon atom.

Predicted 3C NMR Data Summary

Chemical Shift (6, ppm) Assignment

~145 C2 (quaternary alkene)
~110 C1 (=CH>)

~45 C8 (-CH2-Cl)

~38 C3

~32 C7

~29 C4, C5, C6

~22 C2-CHs

Interpretation of the 13C NMR Spectrum

The two alkene carbons are expected at the downfield end of the spectrum, with the quaternary
C2 carbon around 145 ppm and the terminal C1 carbon at approximately 110 ppm. The carbon
atom bonded to the chlorine (C8) is predicted to have a chemical shift of around 45 ppm, a
significant downfield shift compared to a typical methylene carbon in an alkane.[7][8] The
remaining aliphatic carbons will appear in the range of 22-38 ppm. The methyl carbon attached
to the double bond is expected to be the most upfield signal.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum would be obtained using an electron ionization (EIl) source. The sample is
introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy
electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data

m/z Interpretation

Molecular ion peak (M+) with characteristic 3:1

160/162

isotopic ratio for chlorine[9]
125 [M - CI]*
43 Propyl cation (base peak)
56 Butenyl cation

Interpretation of the Mass Spectrum

A key feature in the mass spectrum of 8-Chloro-2-methyl-1-octene will be the presence of the
molecular ion peak (M*) as a pair of peaks at m/z 160 and 162, with a relative intensity ratio of
approximately 3:1.[9] This is the characteristic isotopic signature of a compound containing one
chlorine atom (**Cl and 3’Cl).

The fragmentation pattern is expected to be dominated by the loss of a chlorine radical to form
a carbocation at m/z 125. Further fragmentation of the alkyl chain is likely to occur, leading to
the formation of smaller, stable carbocations. The base peak is predicted to be at m/z 43,
corresponding to the stable propyl cation. Another significant fragment may be observed at m/z
56, corresponding to a butenyl cation.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.jove.com/science-education/v/13049/mass-spectrometry-alkyl-halide-fragmentation
https://www.benchchem.com/product/b1346205/docs?utm_src=pdf-body#spectroscopic-data-of-8-chloro-2-methyl-1-octene-a-technical-guide
https://www.jove.com/science-education/v/13049/mass-spectrometry-alkyl-halide-fragmentation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry Fragmentation [C3H7]+ A
m/z 43 (Base Peak)/

[COH17ClI]+-
m/z 160/162

[COH17]+
m/z 125

[C4H8]+e
m/z 56

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 8-Chloro-2-methyl-1-octene.

Conclusion
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The predicted spectroscopic data for 8-Chloro-2-methyl-1-octene, based on the analysis of
structurally related compounds and established spectroscopic principles, provides a
comprehensive framework for the identification and characterization of this molecule. The key
identifying features include the characteristic IR absorptions for the alkene and C-Cl bonds, the
downfield-shifted NMR signals for the protons and carbon adjacent to the chlorine atom, and
the distinctive isotopic pattern of the molecular ion in the mass spectrum. This technical guide
serves as a valuable resource for researchers working with this and similar halogenated
organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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